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Compound of Interest

Compound Name: AZD3229 Tosylate

Cat. No.: B3182158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent tyrosine kinase inhibitors,

AZD3229 Tosylate and Avapritinib, with a focus on their activity against Platelet-Derived

Growth Factor Receptor Alpha (PDGFRA) mutations, a key driver in certain cancers, notably

Gastrointestinal Stromal Tumors (GIST).

Introduction
Activating mutations in the PDGFRA gene lead to constitutive kinase activity, driving tumor

growth and proliferation. While several tyrosine kinase inhibitors (TKIs) are available,

resistance, particularly for specific mutations like the common PDGFRA D842V mutation,

remains a clinical challenge. Avapritinib (AYVAKIT®) is a potent, FDA-approved inhibitor of KIT

and PDGFRA mutants, including the D842V mutation.[1] AZD3229 (now known as NB003) is

an investigational, highly potent and selective small molecule inhibitor of KIT and PDGFRA,

designed to target a wide range of primary and secondary mutations.[2][3] This guide will delve

into the available preclinical and clinical data to compare these two agents.

Mechanism of Action
Both Avapritinib and AZD3229 are Type I kinase inhibitors, binding to the active conformation of

the kinase and blocking the ATP-binding site. This prevents autophosphorylation and

downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer

cells harboring activating PDGFRA mutations.[4][5] Preclinical studies suggest that AZD3229
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was designed to have a high degree of selectivity for KIT and PDGFRA over other kinases like

VEGFR2, potentially leading to a more favorable side-effect profile.[2][3]

Preclinical Data Comparison
In Vitro Potency
Preclinical studies have demonstrated that both Avapritinib and AZD3229 are potent inhibitors

of PDGFRA mutations. AZD3229 has been described in preclinical models as being more

potent and selective than other approved agents, including avapritinib.[2][6]

Compound Target IC50 (nM)
Cell
Line/Assay

Reference

Avapritinib PDGFRA D842V 0.24
Biochemical

Assay
[7]

PDGFRA D842V 30

Cellular

Autophosphoryla

tion Assay

[8]

AZD3229
KIT/PDGFRA

mutants
Single-digit nM Ba/F3 cell panel [9]

KIT primary

mutations

15-60x more

potent than

imatinib

Engineered and

GIST-derived cell

lines

[6]

Note: Direct head-to-head IC50 values for AZD3229 against specific PDGFRA mutations from

publicly available literature are limited. The data indicates high potency in the low nanomolar

range.

In Vivo Efficacy
Both compounds have shown significant anti-tumor activity in preclinical xenograft models of

GIST.
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Compound Model Dosing Outcome Reference

Avapritinib

Imatinib-resistant

GIST PDX model

(KIT exon 11/17

mutations)

Not specified
Anti-tumor

activity
[8]

AZD3229

GIST Patient-

Derived

Xenograft (PDX)

models

Not specified
Tumor

regressions
[6]

Clinical Data Overview
Avapritinib
Avapritinib is approved for the treatment of adults with unresectable or metastatic GIST

harboring a PDGFRA exon 18 mutation, including PDGFRA D842V mutations.[1] The approval

was based on the results of the Phase 1 NAVIGATOR trial.

Trial Phase
Patient
Population

Key Findings Reference

NAVIGATOR I

GIST with

PDGFRA D842V

mutation

Overall

Response Rate

(ORR): 89% (8%

Complete

Response, 82%

Partial

Response)

[10]

AZD3229 (NB003)
AZD3229 is currently in early-phase clinical development. A Phase 1 study is evaluating its

safety and efficacy in patients with advanced malignancies, including GIST with KIT or

PDGFRA mutations.[11] Clinical data comparing it directly to Avapritinib is not yet available.
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Signaling Pathway and Drug Intervention
The diagram below illustrates the PDGFRA signaling pathway and the mechanism of inhibition

by Avapritinib and AZD3229.
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Caption: PDGFRA signaling pathway and points of inhibition by Avapritinib and AZD3229.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Materials:

Recombinant human PDGFRA kinase domain (wild-type or mutant)

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

ATP (radiolabeled [γ-33P]ATP or for non-radioactive assays)

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Test compounds (Avapritinib, AZD3229) dissolved in DMSO

96-well plates

Phosphocellulose filter mats or other capture method for radioactive assays

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and

a no-enzyme control (background).

Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

Initiate the kinase reaction by adding ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60

minutes).

Stop the reaction (e.g., by adding EDTA or spotting onto a filter mat).

For radioactive assays, wash the filter mats to remove unincorporated [γ-33P]ATP and

measure the incorporated radioactivity using a scintillation counter. For non-radioactive

assays, measure the signal (e.g., luminescence or fluorescence) according to the kit

manufacturer's instructions.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay - General Protocol)
This protocol outlines a common method to assess the effect of a compound on the viability of

cancer cell lines.

Materials:

GIST cell lines harboring specific PDGFRA mutations

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compounds (Avapritinib, AZD3229) dissolved in DMSO

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of the test compounds in complete culture medium.

Remove the old medium from the wells and add the medium containing the test compounds.

Include a DMSO-only vehicle control.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells

to metabolize the MTT into formazan crystals.

Carefully remove the medium and add the solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of viability against the logarithm of the compound concentration to

generate a dose-response curve and determine the GI50 (concentration for 50% growth

inhibition).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of kinase

inhibitors.
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Caption: A typical preclinical experimental workflow for evaluating kinase inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3182158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Avapritinib is an established and effective targeted therapy for GIST patients with PDGFRA

exon 18 mutations, particularly the D842V mutation, demonstrating high response rates in

clinical trials. AZD3229 is a promising investigational agent with preclinical data suggesting

superior potency and selectivity compared to existing TKIs, including Avapritinib. Head-to-head

clinical trial data will be necessary to definitively compare the clinical efficacy and safety of

these two agents. The ongoing clinical evaluation of AZD3229 (NB003) is anticipated to provide

further insights into its potential as a best-in-class inhibitor for PDGFRA-mutant GIST.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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